

# 3-(2-Methylpyrimidin-4-yl)aniline molecular structure and conformation

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## Compound of Interest

|                |                                   |
|----------------|-----------------------------------|
| Compound Name: | 3-(2-Methylpyrimidin-4-yl)aniline |
| Cat. No.:      | B1333641                          |

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An in-depth technical guide on the molecular structure and conformation of **3-(2-Methylpyrimidin-4-yl)aniline**, tailored for researchers, scientists, and drug development professionals.

## Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational properties of **3-(2-Methylpyrimidin-4-yl)aniline**, a heterocyclic aromatic amine of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous molecules and computational chemistry methodologies to provide a comprehensive overview. The guide covers the molecule's structural identification, predicted physicochemical properties, conformational analysis based on theoretical calculations, and expected spectroscopic signatures. Detailed experimental and computational protocols are provided to serve as a framework for further research and characterization of this and similar compounds.

## Introduction

**3-(2-Methylpyrimidin-4-yl)aniline** is a biaryl amine featuring a pyrimidine ring linked to an aniline moiety. This structural motif is of significant interest in drug discovery, as the pyrimidine and aniline components can engage in various interactions with biological targets. The 2-methyl group on the pyrimidine ring and the meta-amino group on the phenyl ring influence the molecule's overall geometry, electronic properties, and potential for intermolecular interactions. A thorough understanding of its three-dimensional structure and conformational flexibility is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

## Molecular Structure and Identification

The core structure of **3-(2-Methylpyrimidin-4-yl)aniline** consists of a 2-methylpyrimidine ring connected to a phenyl ring at the 4-position of the pyrimidine and the 3-position of the aniline.

Table 1: Compound Identification

| Identifier        | Value  | Reference           |
|-------------------|--|---------------------|
| IUPAC Name        | 3-(2-Methylpyrimidin-4-yl)aniline                                      | N/A                 |
| CAS Number        | 175201-90-8  | <a href="#">[1]</a> |
| Molecular Formula | C <sub>11</sub> H <sub>11</sub> N <sub>3</sub>                         | <a href="#">[1]</a> |
| Molecular Weight  | 185.23 g/mol   | <a href="#">[1]</a> |
| SMILES            | Cc1ncc(nc1)c2cccc(c2)N   | N/A                 |
| InChI             | InChI=1S/C11H11N3/c1-8-13-7-6-11(14-8)9-4-2-3-10(12)5-9/h2-7H,12H2,1H3 | N/A                 |

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edge [fontname="Arial", fontsize=10];

// Define nodes for atoms
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```
// Define bonds
```

```
C2 -- N1;
N1 -- C6;
C6 -- C5;
C5 -- C4;
C4 -- N3;
N3 -- C2;
C2 -- C_Me;
C_Me -- H_Me1;
C_Me -- H_Me2;
C_Me -- H_Me3;
C5 -- H5;
C6 -- H6;
C4 -- C1_ph;
C1_ph -- C2_ph;
C2_ph -- C3_ph;
C3_ph -- C4_ph;
C4_ph -- C5_ph;
C5_ph -- C6_ph;
C6_ph -- C1_ph;
```

```
C2_ph -- H2_ph;  
C4_ph -- H4_ph;  
C5_ph -- H5_ph;  
C6_ph -- H6_ph;  
C3_ph -- N_amine;  
N_amine -- H_N1;  
N_amine -- H_N2;  
  
// Double bonds  
edge [style=double];  
N1 -- C6;  
C5 -- C4;  
N3 -- C2;  
C1_ph -- C2_ph;  
C3_ph -- C4_ph;  
C5_ph -- C6_ph;  
}
```

**Figure 1:** Molecular structure of **3-(2-Methylpyrimidin-4-yl)aniline**.

## Physicochemical Properties

The physicochemical properties of **3-(2-Methylpyrimidin-4-yl)aniline** are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key computed properties.

Table 2: Predicted Physicochemical Properties

| Property                              | Predicted Value     | Method |
|---------------------------------------|---------------------|--------|
| LogP                                  | 2.1                 | XLogP3 |
| Topological Polar Surface Area (TPSA) | 51.8 Å <sup>2</sup> | Cactvs |
| Hydrogen Bond Donors                  | 1                   | Cactvs |
| Hydrogen Bond Acceptors               | 3                   | Cactvs |
| Rotatable Bonds                       | 1                   | Cactvs |

Note: These values are computationally predicted and have not been experimentally verified.

## Molecular Conformation

The conformation of **3-(2-Methylpyrimidin-4-yl)aniline** is primarily defined by the dihedral angle between the pyrimidine and aniline rings. This rotation around the C4-C1' single bond determines the relative orientation of the two aromatic systems and is influenced by steric hindrance and electronic effects.

## Conformational Analysis via Computational Chemistry

Due to the absence of experimental crystallographic data for **3-(2-Methylpyrimidin-4-yl)aniline**, Density Functional Theory (DFT) calculations are the preferred method for predicting its low-energy conformations. A relaxed dihedral scan can be performed to map the potential energy surface as a function of the inter-ring dihedral angle.

For analogous biaryl systems, the lowest energy conformation is typically non-planar, with a dihedral angle ranging from 20° to 50°. This twist minimizes steric repulsion between the ortho hydrogens of the two rings while maintaining a degree of  $\pi$ -conjugation. For **3-(2-Methylpyrimidin-4-yl)aniline**, a similar twisted conformation is expected to be the most stable.

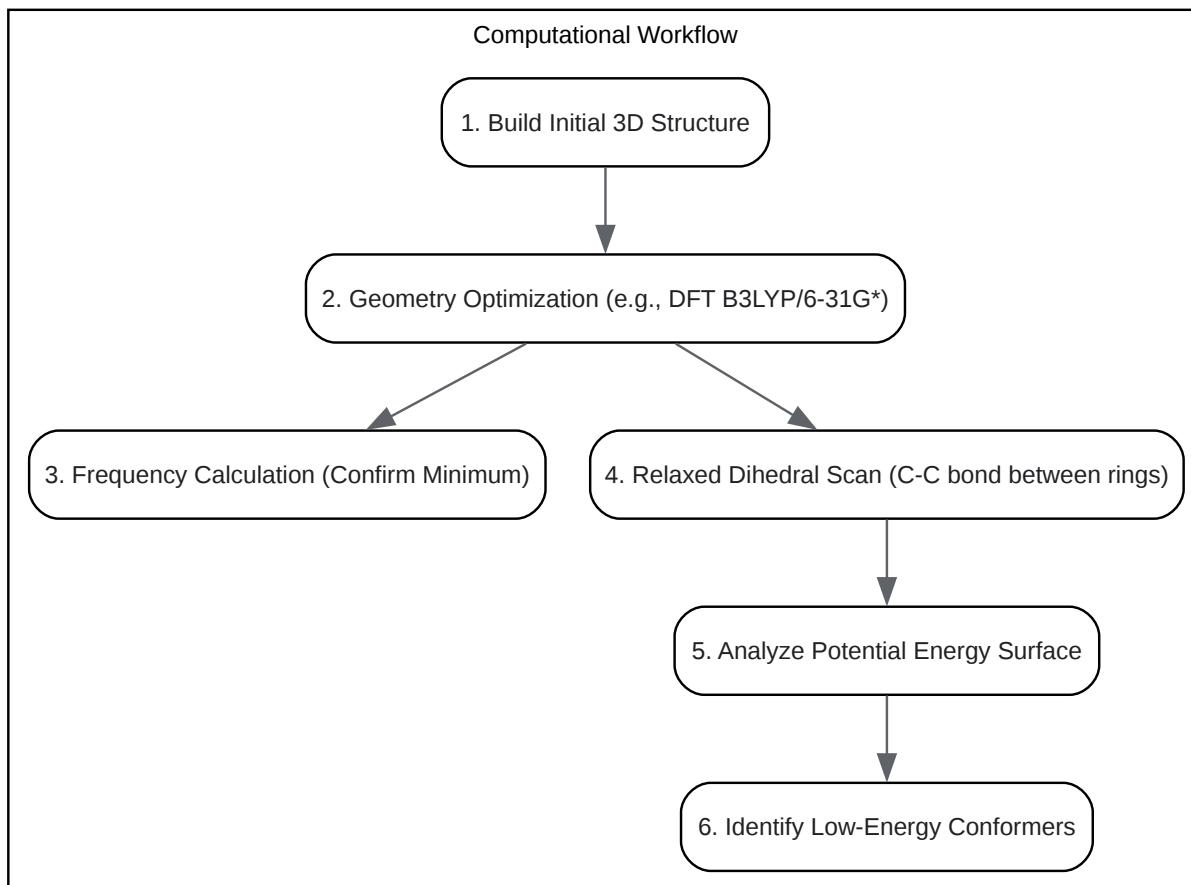
Table 3: Predicted Conformational Data (Illustrative)

| Parameter                      | Predicted Value | Significance   |
|--------------------------------|-----------------|--|
| Dihedral Angle (N3-C4-C1'-C6') | 30-40°          | Represents the twist between the pyrimidine and aniline rings. |
| C4-C1' Bond Length             | ~1.48 Å         | Typical $sp^2-sp^2$ carbon-carbon single bond length.          |

Note: These values are illustrative and based on DFT calculations of similar biaryl compounds. Specific values for the title compound would require dedicated computational studies.[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Experimental Protocol: Computational Conformational Analysis

The following protocol outlines a standard procedure for the computational analysis of **3-(2-Methylpyrimidin-4-yl)aniline**'s conformation.



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**Figure 2:** Workflow for computational conformational analysis.

#### Protocol Details:

- Software: Gaussian, ORCA, or similar computational chemistry software.
- Method: Density Functional Theory (DFT) is recommended for a good balance of accuracy and computational cost.
- Functional and Basis Set: A common choice is the B3LYP functional with a 6-31G\* basis set for initial geometry optimization and dihedral scans.<sup>[2][3]</sup> For higher accuracy, a larger basis set such as 6-311++G(d,p) can be used for single-point energy calculations on the optimized geometries.<sup>[3]</sup>
- Procedure:

- An initial 3D structure of **3-(2-Methylpyrimidin-4-yl)aniline** is constructed.
- A full geometry optimization is performed to find a local minimum on the potential energy surface.
- A frequency calculation is then carried out to ensure the optimized structure is a true minimum (i.e., no imaginary frequencies).
- A relaxed potential energy scan is performed by systematically varying the dihedral angle between the pyrimidine and aniline rings (e.g., in 10° or 15° increments from 0° to 180°), allowing all other geometric parameters to relax at each step.
- The resulting energy profile is plotted to identify the global and local energy minima, which correspond to the most stable conformations.

## Spectroscopic Properties

Spectroscopic techniques are essential for the structural elucidation of organic molecules. While experimental spectra for **3-(2-Methylpyrimidin-4-yl)aniline** are not readily available, its expected spectral features can be predicted based on the analysis of structurally related compounds.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

The NMR spectra of **3-(2-Methylpyrimidin-4-yl)aniline** would provide detailed information about its chemical environment.

Table 4: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts (Illustrative)

| Atom          | Predicted <sup>1</sup> H Chemical Shift (ppm) | Predicted <sup>13</sup> C Chemical Shift (ppm) |
|---------------|---|--|
| Pyrimidine-H5 | ~7.3  | ~120   |
| Pyrimidine-H6 | ~8.7  | ~157   |
| Methyl-H      | ~2.6  | ~25  |
| Aniline-H2'   | ~7.5  | ~115   |
| Aniline-H4'   | ~6.8  | ~118   |
| Aniline-H5'   | ~7.2  | ~130   |
| Aniline-H6'   | ~7.4  | ~114   |
| Amine-H       | ~3.8 (broad)                                  | N/A  |

Note: These are estimated chemical shifts based on data from similar pyrimidine and aniline derivatives. Actual values may vary depending on the solvent and other experimental conditions.

## Infrared (IR) Spectroscopy

The IR spectrum of **3-(2-Methylpyrimidin-4-yl)aniline** would show characteristic absorption bands corresponding to the vibrations of its functional groups.

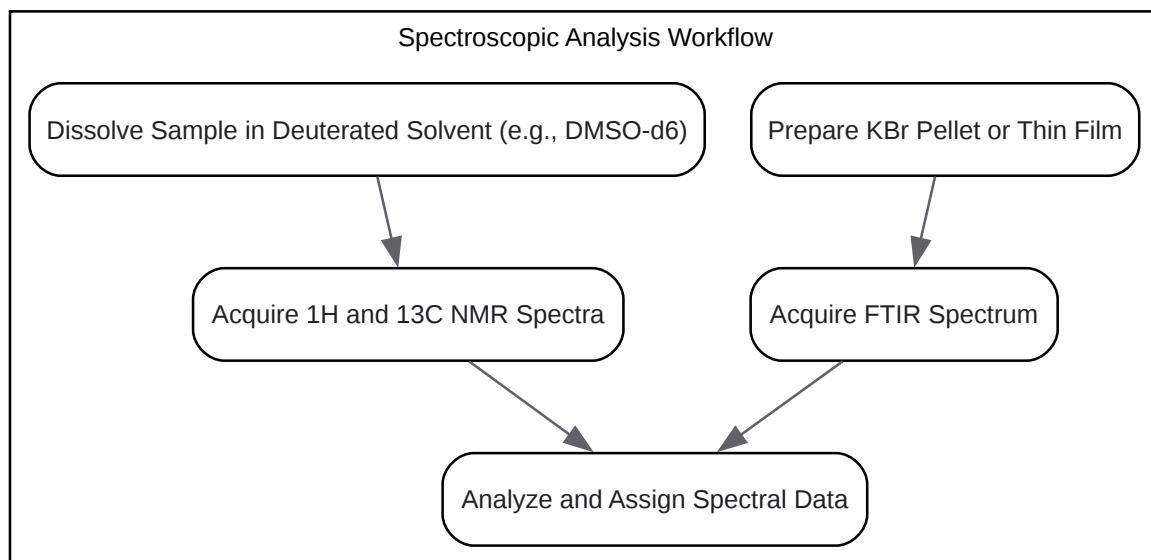
Table 5: Predicted IR Absorption Bands (Illustrative)

| Wavenumber (cm <sup>-1</sup> ) | Vibration                               |
|--------------------------------|---|
| 3450-3300                      | N-H stretching (amine)                  |
| 3100-3000                      | Aromatic C-H stretching                 |
| 2950-2850                      | Aliphatic C-H stretching (methyl)       |
| 1620-1580                      | C=N and C=C stretching (aromatic rings) |
| 1620-1560                      | N-H bending (amine)                     |
| 1370-1350                      | C-N stretching                          |

Note: These are expected ranges for the principal IR absorption bands.

## Experimental Protocol: Spectroscopic Analysis

The following outlines standard protocols for acquiring NMR and IR spectra.



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**Figure 3:** General workflow for spectroscopic analysis.

### NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC) experiments to aid in signal assignment.

### FTIR Spectroscopy Protocol:

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .

## Synthesis

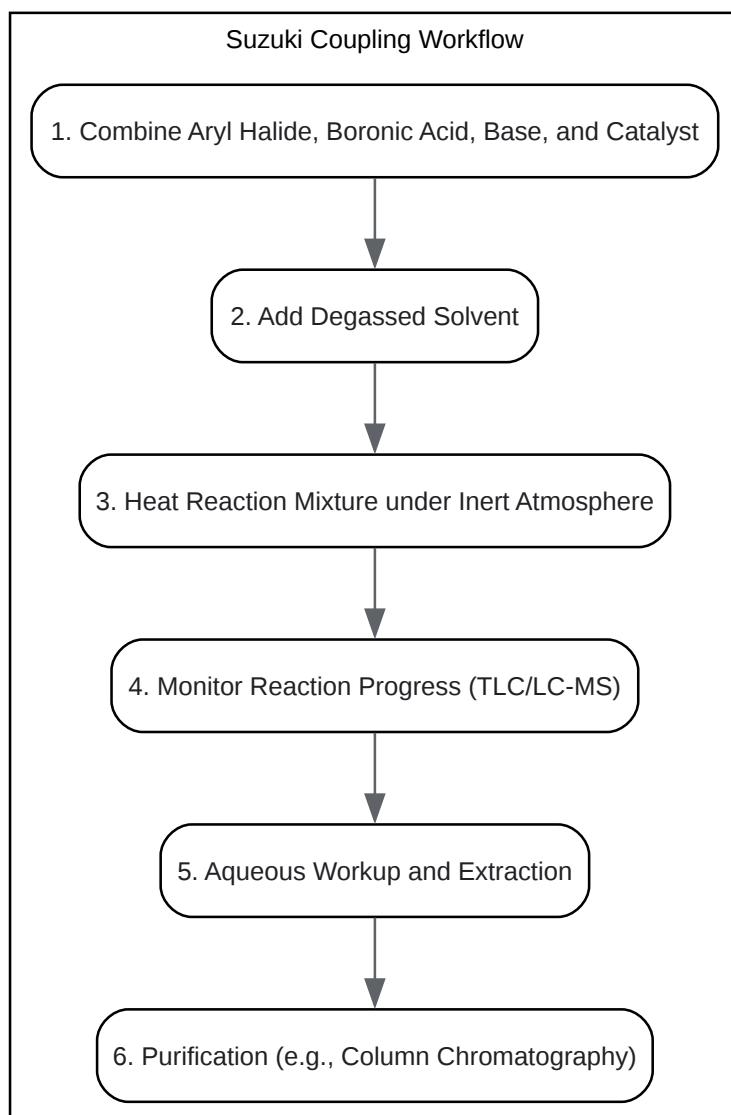
The synthesis of **3-(2-Methylpyrimidin-4-yl)aniline** can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method is widely used for the formation of C-C bonds between aromatic rings.

## Synthetic Route: Suzuki-Miyaura Coupling

A plausible synthetic route involves the coupling of 4-chloro-2-methylpyrimidine with 3-aminophenylboronic acid or its corresponding ester.

## Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized protocol for the synthesis of **3-(2-Methylpyrimidin-4-yl)aniline**.



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**Figure 4:** General workflow for Suzuki-Miyaura coupling.

#### Protocol Details:

- Reagents and Materials: 4-chloro-2-methylpyrimidine, 3-aminophenylboronic acid, a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$  or  $\text{Pd}(\text{dppf})\text{Cl}_2$ ), a base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ ), and a suitable solvent system (e.g., 1,4-dioxane/water or toluene).[1][5]
- Procedure:

- To a reaction vessel, add 4-chloro-2-methylpyrimidine (1.0 eq), 3-aminophenylboronic acid (1.1-1.5 eq), the base (2-3 eq), and the palladium catalyst (1-5 mol%).
- The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen).
- Degassed solvent is added via syringe.
- The reaction mixture is heated (e.g., to 80-100 °C) and stirred for several hours, with the progress monitored by TLC or LC-MS.
- Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.

## Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformational properties of **3-(2-Methylpyrimidin-4-yl)aniline**. While direct experimental data is limited, a combination of data from analogous structures and established computational and experimental protocols allows for a detailed characterization of this molecule. The provided information serves as a valuable resource for researchers in medicinal chemistry and drug development, facilitating further investigation and utilization of this compound in the design of novel bioactive molecules.

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## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [royalsocietypublishing.org](http://royalsocietypublishing.org) [royalsocietypublishing.org]

- 4. growingscience.com [growingscience.com]
- 5. 4-Chloro-N-(pyrimidin-2-yl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
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